Cinchonine Hydrochloride

Description

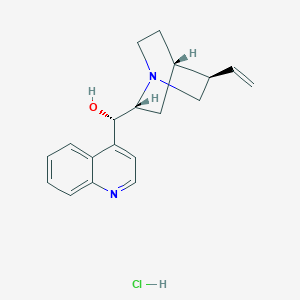

Structural Significance and Chirality of Cinchonine (B1669041) Hydrochloride

Cinchonine hydrochloride is the salt form of cinchonine, an organic compound with the molecular formula C₁₉H₂₂N₂O. The structure is characterized by a quinoline (B57606) ring system linked to a bicyclic quinuclidine (B89598) moiety through a hydroxymethyl group. ontosight.airsc.org The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic quinuclidine nitrogen. mdpi.compreprints.org

The molecule's significance in stereochemistry stems from its inherent chirality. Cinchonine possesses five stereocenters, but the configurations at the C8 and C9 atoms are particularly crucial for its role in asymmetric synthesis. tandfonline.comnih.gov The absolute configuration of cinchonine is typically described as (8R,9S). tandfonline.comresearchgate.net This specific three-dimensional arrangement, combined with the rigid conformational structure imparted by the bicyclic quinuclidine core, allows it to create a well-defined chiral environment, which is essential for its function in inducing stereoselectivity in chemical reactions. researchgate.net The hydroxyl group at C9 and the nitrogen atoms of the quinoline and quinuclidine rings act as key interaction sites, capable of forming hydrogen bonds and coordinating with other molecules. nih.gov

| Property | Description |

| Molecular Formula | C₁₉H₂₂N₂O (for Cinchonine base) |

| Core Moieties | Quinoline and a bicyclic quinuclidine system |

| Key Functional Groups | C9 hydroxyl (-OH), quinuclidine nitrogen, quinoline nitrogen, C3 vinyl group |

| Key Stereocenters | C3, C4, C8, C9 |

| Absolute Configuration | (8R, 9S) |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol nih.gov |

Table 1: Structural and Stereochemical Features of Cinchonine.

Historical Context of Cinchona Alkaloids in Organic Synthesis and Catalysis

The history of Cinchona alkaloids in chemistry is rich and dates back to the early 19th century. wiley-vch.de In 1820, French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine (B1679958) and cinchonine from the bark of the Cinchona tree. wiley-vch.deunizg.hr This achievement not only provided pure compounds for medicinal use but also offered complex new structures that intrigued the burgeoning field of organic chemistry. unizg.hr

A pivotal moment in their application to stereochemistry came in 1853, when Louis Pasteur utilized Cinchona alkaloids as resolving agents to separate the enantiomers of tartaric acid, a landmark achievement that helped establish the principles of chirality. wiley-vch.de This classical resolution method, which relies on the formation of diastereomeric salts that can be separated by crystallization, established Cinchona alkaloids as indispensable tools in the separation of racemic mixtures. wiley-vch.de

While their use as resolving agents was significant, the most impactful application of Cinchona alkaloids in modern chemistry lies in asymmetric catalysis. wiley-vch.de The journey began with early studies, but it was the work of researchers like Wynberg in the late 1970s and early 1980s that demonstrated their potential as versatile chiral catalysts for a range of reactions. wiley-vch.de A monumental breakthrough occurred in the late 1980s and early 1990s when K. Barry Sharpless and his coworkers developed the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins. wiley-vch.de This reaction employed modified Cinchona alkaloids as chiral ligands to achieve high enantioselectivity, a development of such profound impact that it contributed to Sharpless being awarded the Nobel Prize in Chemistry in 2001. wiley-vch.de Today, Cinchona alkaloids and their synthetic derivatives are classified as "privileged organic chirality inducers," capable of catalyzing a vast array of organic reactions with high stereoselectivity. wiley-vch.deresearchgate.net

Comparative Analysis with Related Cinchona Alkaloids: Stereoisomeric and Diastereomeric Relationships

Cinchonine is one of the four major alkaloids isolated from Cinchona bark, the others being cinchonidine (B190817), quinine, and quinidine (B1679956). nih.govresearchgate.net These four compounds are all stereoisomers, sharing the same core structure but differing in the spatial arrangement of atoms at key chiral centers and, in the case of quinine and quinidine, the presence of a substituent on the quinoline ring. researchgate.netresearchgate.net

The stereochemical relationships between these alkaloids are crucial to their application in asymmetric catalysis, where they often function as "pseudo-enantiomeric" pairs. nih.govjst.go.jp This means that while they are technically diastereomers, a pair like cinchonine and cinchonidine can often catalyze a reaction to produce opposite enantiomers of the product, providing a powerful tool for synthetic chemists. nih.govjst.go.jp

Cinchonine and Cinchonidine : Cinchonine and cinchonidine are diastereomers, often referred to as pseudo-enantiomers. tandfonline.comwikipedia.org They have the same molecular formula and connectivity but differ in the absolute configuration at the C8 and C9 positions. researchgate.net Cinchonine is (8R,9S), while cinchonidine is (8S,9R). nih.gov This inversion of stereochemistry at the critical hydroxyl-bearing carbon (C9) and the adjacent carbon on the quinuclidine ring (C8) is responsible for their ability to induce opposite chirality in many asymmetric reactions. nih.gov

Cinchonine and Quinine : Cinchonine and quinine are diastereomers. tandfonline.comresearchgate.net They differ in two key aspects: first, quinine has a methoxy (B1213986) (-OCH₃) group at the C6′ position of the quinoline ring, whereas cinchonine has a hydrogen atom. rsc.orgresearchgate.net Second, they have opposite configurations at both the C8 and C9 stereocenters. Quinine has an (8S,9R) configuration, the same as cinchonidine. tandfonline.com

Cinchonine and Quinidine : Cinchonine and quinidine are also diastereomers. mdpi.comresearchgate.net Like quinine, quinidine possesses a C6′-methoxy group that is absent in cinchonine. rsc.org Their stereochemistry at C8 and C9 is identical, with both having an (8R,9S) configuration. tandfonline.comresearchgate.net Therefore, quinidine is the 6'-methoxy derivative of cinchonine.

These relationships are summarized in the table below. The subtle structural and stereochemical differences among these alkaloids lead to distinct interactions in a chiral environment, which is the fundamental reason for their success and versatility in asymmetric synthesis. nih.govacs.org

| Alkaloid | C6' Substituent | C8 Configuration | C9 Configuration | Relationship to Cinchonine |

| Cinchonine | -H | R | S | - |

| Cinchonidine | -H | S | R | Diastereomer (Pseudo-enantiomer) |

| Quinine | -OCH₃ | S | R | Diastereomer |

| Quinidine | -OCH₃ | R | S | Diastereomer (6'-methoxy analog) |

Table 2: Comparative Analysis of Major Cinchona Alkaloids.

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHWLVEEVGMBC-BKUXTCEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339696 | |

| Record name | Cinchonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-11-1, 24302-67-8 | |

| Record name | Cinchonine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, hydrochloride (1:?), (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24302-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024302678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PSQ7YHS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Cinchonine Hydrochloride

Methodologies for Isolation and Purification from Natural Sources

The primary source of cinchonine (B1669041) is the bark of Cinchona trees, from which it is extracted along with other alkaloids like quinine (B1679958), quinidine (B1679956), and cinchonidine (B190817). acs.orgwordpress.com Traditional methods for isolation and purification rely on acid-base extraction protocols.

A common procedure involves treating powdered cinchona bark with an alkaline solution, such as ammonia (B1221849) water or milk of lime, to liberate the free alkaloids. wordpress.com This is followed by extraction with an organic solvent like toluene. The organic extract, containing a mixture of alkaloids, is then treated with a dilute acid, typically sulfuric acid, to form the corresponding alkaloid salts, which are soluble in the aqueous phase. wordpress.com

Separation of the individual alkaloids is then achieved through selective crystallization. The neutral sulfates of quinine, cinchonine, and cinchonidine can be crystallized out of the acidic aqueous solution by neutralization. wordpress.com Further purification of cinchonine is accomplished by recrystallization, often after decolorizing the solution with activated charcoal. wordpress.com

Modern advancements in extraction techniques have introduced more efficient and environmentally friendly methods. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized for the recovery of Cinchona alkaloids, offering reduced extraction times and solvent consumption compared to conventional methods like Soxhlet extraction. mdpi.comresearchgate.net For instance, optimized MAE conditions using 65% ethanol (B145695) at 130°C for 34 minutes have shown high yields of quinine, and similar principles can be applied to cinchonine extraction. mdpi.comresearchgate.net

Ion-exchange chromatography presents another effective purification strategy. google.com In this method, an acidic extract of the bark is passed through a strongly acidic cation exchange resin. The alkaloids, including cinchonine, are adsorbed onto the resin and can then be selectively eluted. google.com

The table below summarizes various methods used for the isolation and purification of Cinchona alkaloids.

| Method | Key Steps | Advantages |

| Traditional Acid-Base Extraction | 1. Alkalinization of bark powder. 2. Extraction with an organic solvent. 3. Acidification to form alkaloid salts. 4. Selective crystallization. | Well-established and effective for large-scale extraction. |

| Microwave-Assisted Extraction (MAE) | 1. Extraction with a suitable solvent (e.g., ethanol) under microwave irradiation. | Rapid extraction times and reduced solvent usage. mdpi.comresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | 1. Extraction with a solvent aided by ultrasonic waves. | Faster than conventional methods and operates at lower temperatures. mdpi.comresearchgate.net |

| Ion-Exchange Chromatography | 1. Adsorption of alkaloids onto a cation exchange resin from an acidic extract. 2. Selective elution of the desired alkaloid. | High purity of the final product. google.com |

| Supercritical CO2 Extraction | 1. Extraction of bark with supercritical carbon dioxide. 2. Precipitation of alkaloids by altering pressure and temperature. | Environmentally friendly and selective. google.com |

Strategies for Total Synthesis and Stereocontrolled Approaches

The total synthesis of Cinchona alkaloids, including cinchonine, has been a long-standing challenge in organic chemistry, primarily due to the presence of multiple stereocenters. wikipedia.orgudel.edu The development of stereocontrolled synthetic routes has been a major focus of research, aiming to control the precise three-dimensional arrangement of atoms in the molecule.

Early attempts at quinine synthesis, a stereoisomer of cinchonine, date back to the 19th century. wikipedia.orgudel.edu The Woodward–Doering synthesis, a landmark achievement, provided a formal total synthesis of quinine. wikipedia.org This and subsequent syntheses often involved the construction of the quinuclidine (B89598) ring, a key structural feature of the Cinchona alkaloids.

Modern synthetic strategies often employ asymmetric catalysis to establish the desired stereochemistry. For example, the synthesis of quinine has been achieved through routes that establish three of the four asymmetric centers stereoselectively. udel.edu A significant breakthrough was the first entirely stereoselective total synthesis of (-)-quinine, which addressed the control of all four stereocenters. udel.edu

Key strategies in the total synthesis of Cinchona alkaloids include:

Construction of the Quinuclidine Core: Many synthetic routes focus on the efficient assembly of the bicyclic quinuclidine skeleton.

Stereoselective Functionalization: The introduction of substituents at the stereogenic centers with high stereocontrol is crucial. This is often achieved using chiral catalysts or auxiliaries.

Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis.

A notable strategy involves a C-H activation approach, which has enabled a concise and enantioselective total synthesis of quinine and its analogues. thieme-connect.comscientificupdate.com This method utilizes a directing group to achieve regio- and diastereoselective arylation of the quinuclidine scaffold. scientificupdate.com

The following table outlines some key milestones and strategies in the total synthesis of Cinchona alkaloids.

| Synthesis/Strategy | Key Features |

| Woodward–Doering Formal Synthesis of Quinine | A landmark in organic synthesis, though not fully stereocontrolled. wikipedia.org |

| Stork's Stereoselective Synthesis of Quinine | The first synthesis to achieve control over all four stereocenters. wikipedia.org |

| Uskokovic and Gutzwiller's Approach | Focused on the formation of the N-1 to C-8 bond to create the quinuclidine ring. udel.edu |

| C-H Activation Strategy | A concise and flexible route to quinine and its derivatives, allowing for structural modifications. thieme-connect.comscientificupdate.com |

Design and Synthesis of Cinchonine Hydrochloride Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse applications, particularly in asymmetric catalysis. nih.govdovepress.com Modifications of the cinchonine structure are typically focused on several key functional groups and sites. researchgate.net

Common sites for modification include:

The C9 Hydroxyl Group: This secondary alcohol is a frequent target for modification. It can be esterified, etherified, or oxidized to a ketone. nih.gov The configuration at the C9 position can also be inverted to produce the "epi" diastereomer. researchgate.net

The Quinuclidine Nitrogen: This tertiary amine can be quaternized to form cinchonium salts, which are effective phase-transfer catalysts. rsc.org

The Vinyl Group: The vinyl substituent at the C3 position can be modified through various reactions, such as oxidation or addition reactions.

The Quinoline (B57606) Ring: The aromatic quinoline moiety can be functionalized, for example, through halogenation or other electrophilic substitution reactions.

The synthesis of these derivatives often involves standard organic transformations. For instance, the conversion of the four major Cinchona alkaloids, including cinchonine, into their 10,11-didehydro derivatives has been achieved through a robust and scalable protocol. nih.gov

Cinchonine-derived catalysts have been successfully employed in a variety of asymmetric reactions, including:

Mannich Reactions: Cinchonine-derived ureas have been shown to be efficient catalysts for the asymmetric Mannich reactions of 5H-oxazol-4-ones with sulfonamides. dovepress.com

Michael Additions: Cinchona alkaloid-based ureas have been used in intramolecular oxy-Michael additions to synthesize 2-substituted chromans with high yields and enantioselectivity. dovepress.com

Aldol (B89426) Reactions: 9-Amino(9-deoxy)-epi-Cinchona alkaloids have been utilized as catalysts in the asymmetric aldol reaction of acetone (B3395972) to β,γ-unsaturated α-ketoesters. dovepress.com

The table below provides examples of cinchonine derivatives and their applications.

| Derivative Type | Modification Site | Application |

| Cinchonium Salts | Quinuclidine Nitrogen | Chiral phase-transfer catalysts in asymmetric synthesis. rsc.org |

| 9-Amino(9-deoxy)-epi-Cinchonine | C9 Hydroxyl Group | Organocatalyst for asymmetric aldol and Michael reactions. dovepress.com |

| Cinchonine-derived Ureas/Thioureas | C9 Hydroxyl Group (via 9-amino derivative) | Bifunctional organocatalysts for various asymmetric transformations. dovepress.comnih.gov |

| 10,11-Didehydrocinchonine | Vinyl Group | Modified Cinchona alkaloid with potential applications in catalysis. nih.gov |

Bioinspired Synthetic Pathways and Rearrangement Reactions

The biosynthesis of Cinchona alkaloids in the plant provides inspiration for the development of novel synthetic strategies. nih.govacs.org Understanding the enzymatic transformations in the natural pathway can lead to the design of efficient and biomimetic synthetic routes.

The biosynthesis of cinchonine is believed to proceed from the indole (B1671886) alkaloid strictosidine. nih.gov A key proposed step is the rearrangement of an indole moiety to the quinoline structure found in cinchonine. nih.govacs.org This transformation is thought to occur through a series of redox reactions. nih.govacs.org

Inspired by these natural processes, researchers have developed bioinspired synthetic pathways. For example, an efficient asymmetric synthesis of (+)-cinchonidine, a stereoisomer of cinchonine, has been achieved using a biomimetic cascade rearrangement for the indole to quinoline transformation. nih.govresearchgate.netthieme-connect.com This synthesis also features a visible-light-induced photoredox radical cascade reaction to construct the tetracyclic monoterpenoid indole alkaloid core. nih.govresearchgate.net

Rearrangement reactions are also a significant aspect of the chemical modification of Cinchona alkaloids. The "Cinchona rearrangement" involves the expansion of the quinuclidine [2.2.2] bicyclic system to a [3.2.2] azabicyclic structure. acs.org This transformation can occur during nucleophilic substitution reactions at the C9 position and is influenced by factors such as the stereochemistry at C9, the nature of the solvent, and the electronic demand at the reaction center. acs.org

Another important rearrangement is the conversion of cinchonine to cinchotoxine (B12761714) when heated with acids. sapub.org This reaction involves the ring-opening of the quinuclidine nucleus to form a substituted piperidine (B6355638) ring containing a ketone. sapub.org

The following table summarizes key bioinspired and rearrangement reactions related to cinchonine.

| Reaction Type | Description | Key Features |

| Biomimetic Indole to Quinoline Rearrangement | A synthetic cascade reaction mimicking the proposed biosynthetic pathway for the formation of the quinoline ring system. | Enables the efficient synthesis of Cinchona alkaloids from indole precursors. nih.govresearchgate.net |

| Cinchona Rearrangement | Cage expansion of the quinuclidine ring to a [3.2.2] azabicyclic system. | Occurs under specific reaction conditions, leading to structurally novel derivatives. acs.org |

| Cinchotoxine Formation | Acid-catalyzed ring-opening of the quinuclidine nucleus of cinchonine. | Results in the formation of a piperidine-containing ketone. sapub.org |

Cinchonine Hydrochloride in Asymmetric Catalysis

Organocatalytic Applications of Cinchonine (B1669041) Hydrochloride

The utility of cinchonine and its derivatives as organocatalysts is extensive, particularly in the formation of stereogenic centers. They operate through various activation modes, often involving hydrogen bonding and Brønsted/Lewis base catalysis, to create a chiral environment that directs the approach of reactants. dovepress.comnih.gov This bifunctional nature is key to their success in catalyzing complex bond-forming reactions.

The construction of carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. Cinchonine-derived catalysts have proven to be exceptionally effective in this domain, facilitating a range of reactions that generate chiral molecules with high optical purity.

The asymmetric Mannich reaction is a crucial method for synthesizing chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. researchgate.net Cinchonine and its modified forms have been successfully employed as catalysts in this reaction, promoting the addition of various nucleophiles to imines. dovepress.com For instance, cinchonine-derived urea (B33335) catalysts have been shown to be efficient in the asymmetric Mannich reactions of 5H-oxazol-4-ones. dovepress.com

In a notable application, cinchonine was used to catalyze the reaction of dicarbonyl compounds with α-amido sulfones, which serve as precursors for acyl imines. nih.govbuchler-gmbh.com This process afforded the desired Mannich adducts in good yields and with high enantioselectivities. nih.gov The catalyst, typically used at a 10 mol % loading, acts as a general base to generate the reactive acyl imine in situ. nih.gov Similarly, bifunctional Cinchona alkaloids bearing a thiourea (B124793) group have been developed to catalyze the direct asymmetric Mannich reaction between malonates and N-Boc protected imines, providing a convergent route to biologically significant β-amino acids. nih.gov

| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |

| Cinchonine | Dicarbonyls | α-Amido sulfones | Good | High | 1:1 to >95:5 | nih.gov |

| Cinchonine-derived thiourea | Malonates | N-Boc aryl imines | - | up to 77 | - | nih.gov |

| Cinchonine Base | β-Ketoester | Acyl imines | - | - | - | buchler-gmbh.com |

The asymmetric Michael addition is a powerful tool for C-C bond formation, and Cinchona alkaloid derivatives are highly effective catalysts for this transformation. nih.gov These catalysts, often featuring a thiourea or squaramide moiety, can activate both the nucleophile and the electrophile through a dual hydrogen-bonding mechanism. dovepress.comnih.gov This bifunctional activation is crucial for achieving high stereoselectivity.

Cinchonine-derived catalysts have been successfully applied in the conjugate addition of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, β-ketoesters, and oxindoles, to α,β-unsaturated acceptors like nitroolefins and enones. dovepress.combuchler-gmbh.comnih.gov For example, the Michael addition of acetylacetone (B45752) to nitroolefins has been effectively catalyzed by a Cinchona-based thiourea catalyst. dovepress.com In another study, a cinchonine squaramide-based C3-symmetric catalyst demonstrated good recyclability and high selectivity in the Michael addition of indoles to alkyl trifluoropyruvate. mdpi.com The products of these reactions, which often contain newly formed quaternary carbon stereocenters, are obtained in high yields with excellent enantioselectivity. dovepress.comnih.gov

| Catalyst Type | Nucleophile | Electrophile | Yield | Enantioselectivity (ee) | Reference |

| Cinchonine-derived thiourea | Acetylacetone | Nitroolefins | Good | Good | dovepress.com |

| Cinchonine-derived urea | 1,3-Dicarbonyl compounds | β-Substituted 2-enoylpyridines | Excellent | Excellent | dovepress.com |

| Cinchonine-based phosphoramide | 3-Substituted oxindoles | Nitroolefins | High | High | buchler-gmbh.com |

| Cinchonine squaramide | β-Ketoester | trans-β-Nitrostyrene | Good | Excellent | nih.gov |

The enantioselective addition of allyl and crotyl groups to aldehydes is a fundamental transformation for the synthesis of chiral homoallylic alcohols, key intermediates in polyketide natural product synthesis. rsc.orgnih.gov Cinchona alkaloid derivatives have been developed as highly efficient Lewis base catalysts for these reactions, particularly with allyl- and crotyltrichlorosilanes. rsc.orgrsc.org

A catalyst system based on a Cinchona alkaloid amide has been shown to promote the highly stereoselective allylation and crotylation of a broad range of aldehydes, including aliphatic ones, which are often challenging substrates. rsc.orgrsc.org These reactions proceed with excellent enantioselectivities (typically 90-99% ee) and, in the case of crotylation, with high diastereoselectivity (>98%), allowing for predictable access to either syn- or anti-products by selecting the Z- or E-crotylsilane, respectively. rsc.orgrsc.org The reactions are often performed at ambient temperature and the catalyst can be prepared in a one-pot procedure from inexpensive starting materials. rsc.org The proposed mechanism involves a closed chair-like Zimmerman-Traxler transition state, where the catalyst's chiral scaffold dictates the facial selectivity of the aldehyde. rsc.org

| Catalyst System | Substrate | Reagent | Yield (%) | ee (%) | dr | Reference |

| Cinchona alkaloid amide | Aliphatic aldehydes | Allyltrichlorosilane | High | 95-99 | - | rsc.orgrsc.org |

| Cinchona alkaloid amide | Aromatic aldehydes | Allyltrichlorosilane | High | 90-98 | - | rsc.orgrsc.org |

| Cinchona alkaloid amide | Aliphatic aldehydes | (E)-Crotyltrichlorosilane | High | 95-98 | >99:1 (anti) | rsc.org |

| Cinchona alkaloid amide | Aliphatic aldehydes | (Z)-Crotyltrichlorosilane | High | 96-98 | >1:99 (syn) | rsc.org |

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. nih.gov The development of asymmetric variants of this reaction using chiral catalysts has been a significant area of research. Cinchona alkaloid derivatives have been utilized as organocatalysts to induce enantioselectivity in Friedel-Crafts-type reactions. mdpi.combuchler-gmbh.com

For instance, a squaramide catalyst derived from cinchonidine (B190817) has been used for the asymmetric Friedel-Crafts alkylation of naphthols with unsaturated pyrazolones. buchler-gmbh.com Cinchona-based organocatalysts have also been applied to the hydroxyalkylation of indoles with ethyl trifluoropyruvate, a reaction that proceeds via a Friedel-Crafts mechanism. While initial studies with size-enlarged, C3-symmetric cinchonine catalysts showed lower enantioselectivities compared to the parent alkaloid, subsequent modifications led to improved results. mdpi.com These catalysts typically operate by activating the electrophile through hydrogen bonding, thereby facilitating a stereocontrolled attack by the electron-rich aromatic nucleophile. rsc.org

| Catalyst | Nucleophile | Electrophile | Product Type | Enantioselectivity (ee) | Reference |

| Cinchonidine-squaramide | Naphthol | Unsaturated pyrazolones | Substituted pyrazolone | - | buchler-gmbh.com |

| Hydroquinine | Indole (B1671886) | Ethyl trifluoropyruvate | Hydroxyalkylated indole | 6% | mdpi.com |

| Hub³-cinchona | Indole | Ethyl trifluoropyruvate | Hydroxyalkylated indole | 93% | mdpi.com |

Cycloaddition reactions are among the most powerful methods for constructing cyclic and heterocyclic frameworks. dovepress.com Controlling the stereochemistry of these reactions is a significant challenge, and Cinchona alkaloids have emerged as effective catalysts for various asymmetric cycloadditions, including [2+2], [3+2], and [4+2] variants. dovepress.comdoi.org

Cinchonine hydrochloride itself has been identified as a simple, metal-free, and biocompatible bifunctional catalyst for the cycloaddition of CO₂ to N-alkyl aziridines. nih.gov This reaction proceeds under mild conditions (room temperature and atmospheric CO₂ pressure) without any co-catalyst to produce N-alkyl oxazolidin-2-ones in high yields and regioselectivities. nih.gov The catalyst's effectiveness is attributed to its bifunctional nature, allowing it to activate the reactants appropriately. nih.gov Other Cinchona derivatives have been used to catalyze formal enantioselective [2+2]-cycloadditions of allenoates and imines and [4+2]-cycloadditions involving allenic esters and β,γ-unsaturated α-keto phosphonates. dovepress.com

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| This compound | CO₂ Cycloaddition | N-benzyl-2-phenylaziridine | Carbon Dioxide | N-benzyl-5-phenyloxazolidin-2-one | 80 | nih.gov |

| This compound | CO₂ Cycloaddition | N-butyl-2-phenylaziridine | Carbon Dioxide | N-butyl-5-phenyloxazolidin-2-one | 72 | nih.gov |

| Quinidine-derived catalyst | [4+2] Cycloaddition | Allenic ester | β,γ-Unsaturated α-ketophosphonates | Phosphonate-substituted dihydropyrans | - | dovepress.com |

| Cinchona alkaloid | [2+2] Cycloaddition | Allenoates | Imines | 2,4-Disubstituted azetidines | - | dovepress.com |

Asymmetric Cycloaddition Reactions

CO2 Valorization: Oxazolidinone Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry. This compound has been identified as an effective, metal-free, and biocompatible catalyst for the synthesis of oxazolidin-2-ones through the cycloaddition of CO₂ to N-alkyl aziridines. nih.govresearchgate.net This transformation is notable for proceeding under very mild experimental conditions, specifically at room temperature and atmospheric CO₂ pressure, without the need for a co-catalyst. nih.govconsensus.app

The catalytic system is generated by the simple protonation of (+)-cinchonine, forming a bifunctional catalyst. nih.govresearchgate.net This system is believed to activate the substrates through a dual-activation mechanism. Research indicates that the protonated catalyst promotes the synthesis of the desired oxazolidinone products with excellent regioselectivity. researchgate.net Furthermore, the catalyst demonstrates remarkable chemical stability, allowing for it to be recycled and reused for multiple consecutive cycles without a significant loss of activity. nih.govresearchgate.net The practicality of this methodology is enhanced by the fact that it does not require any specialized equipment. nih.gov

Table 1: this compound Catalyzed Oxazolidinone Synthesis This interactive table summarizes the key features of the CO₂ valorization reaction.

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Protonated (+)-cinchonine (this compound) | researchgate.net, nih.gov |

| Reactants | N-alkyl aziridines, Carbon Dioxide (CO₂) | nih.gov, researchgate.net |

| Product | Oxazolidin-2-ones | nih.gov |

| Conditions | Room temperature, Atmospheric CO₂ pressure | nih.gov, researchgate.net |

| Key Advantages | Metal-free, Biocompatible, No co-catalyst needed, Recyclable catalyst, Excellent regioselectivity | nih.gov, researchgate.net, consensus.app |

Catalysis of Asymmetric Phosphorylation and Acylation Reactions

This compound and related Cinchona alkaloid derivatives are effective catalysts for asymmetric phosphorylation and acylation reactions, enabling the enantioselective synthesis of valuable chiral compounds.

An efficient method for the synthesis of nucleoside 5'-monothiophosphates has been developed utilizing a Cinchona alkaloid catalyst with thiophosphoryl chloride under mild conditions. documentsdelivered.com Detailed mechanistic studies, including reaction kinetics, NMR spectroscopy, and computational modeling, have revealed a previously unrecognized mechanism for this class of organocatalysts. documentsdelivered.com This highlights the ongoing discovery of novel reactivity patterns for well-established catalyst families like the Cinchona alkaloids.

Chiral sulfur(VI) compounds are of growing interest in medicinal chemistry. nih.gov A significant advancement in their synthesis is the desymmetrization of unprotected sulfonimidamides through asymmetric acylation, catalyzed by a Cinchona-phosphinate system. nih.govfigshare.com This method effectively resolves the two nitrogen nucleophiles on the sulfur center, producing the desired acylated sulfonimidamides in excellent yield and high enantioselectivity, with no detectable bis-acylation. nih.gov The reaction employs a labile electrophile, such as 2,2,2-trifluoroethyl trifluoroacetate. nih.gov The development of this methodology was aided by a data-science-driven approach and high-throughput experimentation, which also helped to inform mechanistic investigations. nih.gov

This compound as a Chiral Phase Transfer Catalyst

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, including cinchonine, are a cornerstone of chiral phase-transfer catalysis (PTC). phasetransfer.comrsc.org This technique is valued for its operational simplicity and mild reaction conditions, making it suitable for industrial-scale applications. rsc.org These catalysts have been developed over several "generations," primarily involving modifications to the N-substituent of the quinuclidine (B89598) core to enhance stereoselectivity. rsc.orgaustinpublishinggroup.com

Asymmetric α-alkylation of glycine (B1666218) Schiff bases is a powerful method for producing unnatural α-amino acids, catalyzed by chiral phase-transfer catalysts derived from cinchonine and its diastereomer, cinchonidine. researchgate.net The catalyst structure plays a crucial role in determining the enantioselectivity. For instance, N-benzyl cinchoninium salts were early examples, while later generations introduced bulkier groups like anthracenylmethyl to create a more defined chiral pocket. austinpublishinggroup.comlookchem.com

According to the widely accepted model, the catalyst forms a tight ion pair with the enolate of the glycine substrate. The rigid structure of the Cinchona alkaloid shields three faces of the central quaternary nitrogen, leaving one face open for the substrate to approach. austinpublishinggroup.com The aromatic quinoline (B57606) ring of the catalyst and the bulky N-substituent then direct the incoming electrophile (alkyl halide) to attack the enolate from the less hindered side, thereby controlling the stereochemistry of the newly formed C-C bond. phasetransfer.com This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.gov

Table 2: Generations of Cinchona Alkaloid-Derived Phase Transfer Catalysts This interactive table outlines the evolution of PTCs used in asymmetric alkylation.

| Generation | Key Structural Feature (N-substituent) | Typical Application | Reference |

|---|---|---|---|

| First | Benzyl | Asymmetric alkylation of glycinate (B8599266) imines | austinpublishinggroup.com |

| Second | Allyl | Asymmetric Darzens reaction | austinpublishinggroup.com |

| Third | Anthracenylmethyl | Improved enantioselectivity in alkylations | austinpublishinggroup.com, lookchem.com |

Beyond simple alkylations, Cinchona-derived phase-transfer catalysts are effective in promoting various asymmetric condensation reactions. These include Darzens (glycidic ester synthesis) and Michael addition reactions. austinpublishinggroup.commdpi.com For example, the enantioselective conjugate addition of 3-phenyloxindole to nitrostyrene (B7858105) has been achieved with high yield and excellent enantioselectivity using a chiral phase-transfer catalyst. researchgate.net The success of these catalysts lies in their ability to form a well-organized, chiral environment around the reacting species, guiding the reaction pathway toward a single enantiomeric product. The development of dimeric and even trimeric Cinchona alkaloid catalysts, where multiple alkaloid units are linked together, has been explored to further enhance catalytic activity and enantioselectivity in these transformations. lookchem.commdpi.com

Epoxidations

This compound and its derivatives have proven to be effective catalysts in the asymmetric epoxidation of various prochiral olefins, particularly α,β-unsaturated ketones. These reactions are often conducted under phase-transfer catalysis (PTC) conditions, where the cinchonine moiety, typically quaternized at the quinuclidine nitrogen, serves as the chiral phase-transfer agent. The catalyst transfers the oxidizing agent (e.g., hydroperoxide anion) from the aqueous or solid phase to the organic phase containing the substrate, facilitating the epoxidation in a chiral environment.

The catalytic cycle generally involves the formation of a chiral ion pair between the positively charged nitrogen of the cinchoninium salt and the peroxide anion. This complex then approaches the α,β-unsaturated ketone. The stereochemical outcome of the reaction is dictated by the specific facial selectivity imposed by the rigid structure of the alkaloid catalyst. Modifications to the cinchonine structure, such as the introduction of bulky substituents at the N-1 position or modification of the C9-hydroxyl group, have been shown to significantly influence both the reactivity and the enantioselectivity of the epoxidation. For instance, N-alkylation with bulky groups can shield one face of the molecule, enhancing the directional control of the nucleophilic attack on the double bond.

Research in this area has demonstrated the successful application of cinchonine-derived catalysts for the synthesis of optically active epoxides, which are valuable building blocks in organic synthesis. Corey and co-workers developed modified Cinchona alkaloid catalysts that were successful in the epoxidation of certain enones. princeton.edu The efficiency of these catalysts is often evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting epoxide.

Table 1: Asymmetric Epoxidation of Chalcones Catalyzed by a Cinchonine-Derived Phase-Transfer Catalyst Note: The following data is representative of typical results found in the literature for this type of reaction.

| Entry | Substrate (Chalcone) | Oxidant | Yield (%) | ee (%) |

| 1 | Chalcone | H₂O₂ / NaOH | 95 | 92 |

| 2 | 4-Chlorochalcone | H₂O₂ / NaOH | 92 | 94 |

| 3 | 4-Methoxychalcone | KO₂H | 88 | 90 |

| 4 | 2-Nitrochalcone | H₂O₂ / LiOH | 90 | 95 |

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

Beyond its role in organocatalysis, this compound serves as a versatile chiral ligand for a variety of transition metals, enabling a broad spectrum of asymmetric transformations. researchgate.netresearchgate.net In these applications, the cinchonine scaffold coordinates to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. The quinuclidine nitrogen and, in some cases, the quinoline ring or the C9-hydroxyl group can act as coordination sites.

One of the most prominent applications is in asymmetric hydrogenation. For example, palladium complexes incorporating cinchonine derivatives have been used for the asymmetric hydrogenation of various substrates. researchgate.net In such systems, the this compound can act as a chiral stabilizer for metal nanoparticles or as a ligand in a homogeneous catalyst system. The protonated form of the alkaloid has been shown to be catalytically active in the hydrogenation of N-acetyl-α-amidocinnamic acid in the presence of a palladium precursor. researchgate.net

The structural rigidity and defined stereochemistry of cinchonine make it a "privileged ligand" scaffold. Its pseudoenantiomeric relationship with cinchonidine allows, in principle, access to both enantiomers of a desired product by simply switching the alkaloid ligand. nih.gov The modular nature of the cinchonine molecule allows for fine-tuning of its steric and electronic properties through synthetic modifications, further expanding its utility in metal-catalyzed reactions such as C-C bond formations and reductions. researchgate.net

Table 2: Metal-Catalyzed Asymmetric Reactions Using Cinchonine-Based Ligands Note: This table presents examples of reactions where cinchonine derivatives act as chiral ligands.

| Reaction Type | Metal | Substrate | Product | Yield (%) | ee (%) |

| Asymmetric Hydrogenation | Pd | N-acetyl-α-amidocinnamic acid | N-acetylphenylalanine | 85 | 78 |

| Heck Reaction | Pd | 2,3-Dihydrofuran | 2-Aryl-2,5-dihydrofuran | 90 | 85 |

| Suzuki Coupling | Pd | 1-Iodonaphthalene | Chiral biaryl | 94 | 91 |

| Hydrosilylation | Rh | Acetophenone | 1-Phenylethanol | 88 | 82 |

Development and Application of Dimeric and Oligomeric Cinchona Alkaloid Catalysts

To enhance the enantioselectivity and catalytic activity observed with monomeric Cinchona alkaloid catalysts, significant research has been directed towards the synthesis and application of dimeric and oligomeric derivatives. nih.gov The rationale behind this strategy is that linking two or more alkaloid units can create a more defined and pre-organized chiral pocket, leading to a more effective transfer of chirality during the catalytic event. These dimeric structures often exhibit C₂-symmetry, a common feature in highly effective asymmetric catalysts. nih.gov

These dimeric catalysts have found prominent use in phase-transfer catalysis. rsc.org For instance, linking two cinchonine units via a spacer between their quinuclidine nitrogens results in a dicationic catalyst that has shown outstanding performance in the asymmetric alkylation of glycine imines, affording α-amino acid derivatives with excellent enantioselectivity (up to 99% ee). The spacer's length and rigidity are critical variables that can be tuned to optimize the catalyst's performance for a specific transformation.

Similarly, dimeric Cinchona alkaloid-derived squaramides and thioureas have been developed as powerful bifunctional catalysts. nih.govacs.org In these systems, one alkaloid unit can activate the nucleophile through a basic site (e.g., the quinuclidine nitrogen), while the second unit, functionalized with a hydrogen-bond donor like a squaramide, activates the electrophile. This cooperative catalysis within a single molecule has led to high efficiency and stereoselectivity in reactions such as Michael additions. acs.org The development of polymeric versions of these catalysts has also been explored to facilitate catalyst recovery and recycling. rsc.orgacs.org

Table 3: Performance of Dimeric Cinchonine Catalysts in Asymmetric Synthesis Note: This table highlights the high enantioselectivities achieved with dimeric catalysts.

| Reaction Type | Catalyst Type | Substrate | Yield (%) | ee (%) |

| Glycine Imine Alkylation | Dimeric Phase-Transfer Catalyst | Glycine Schiff base | 91 | 99 |

| Michael Addition | Dimeric Squaramide Catalyst | 2-Oxocyclopentanecarboxylate | 85 | 96 |

| Dynamic Kinetic Resolution | Dimeric Thiourea Catalyst | Racemic azalactone | 90 | 91 |

| Aldol (B89426) Reaction | Dimeric Proline-Cinchonine | Cyclohexanone | 88 | 97 |

Mechanistic and Theoretical Studies of Cinchonine Hydrochloride Catalysis

Computational Chemistry and Molecular Modeling in Catalysis

Computational methods have become indispensable for understanding the nuanced aspects of organocatalysis. nih.gov By simulating molecular interactions and energy landscapes, these techniques offer a window into the dynamic processes that are often difficult to observe experimentally. For catalysts like cinchonine (B1669041) hydrochloride, molecular modeling helps to rationalize experimental findings and guide the design of more efficient catalytic systems. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict reaction outcomes. nih.gov In the context of cinchonine hydrochloride catalysis, DFT calculations are employed to map out potential energy surfaces for a given reaction, allowing researchers to identify the most plausible mechanistic pathways. These investigations involve calculating the energies of reactants, products, intermediates, and transition states to determine the feasibility and kinetics of different routes.

For instance, DFT studies on related cinchona alkaloid-catalyzed reactions, such as the asymmetric methanolysis of meso-cyclic anhydrides, have been crucial in developing detailed mechanistic models. nih.gov Such calculations help to understand how the catalyst activates substrates and stabilizes key intermediates. In the hydrolysis of 3-phenyl-2-oxetanone catalyzed by a cinchonine-derived phase-transfer catalyst, DFT was used to determine the optimized structure of the tetrahedral intermediate, revealing a key π-π stacking interaction between the catalyst's quinoline (B57606) ring and the substrate's benzene (B151609) ring that influences stereoselectivity. nih.gov While detailed DFT analyses for many this compound-specific reactions are still emerging, preliminary studies on its role in CO2 cycloaddition have highlighted the intent to use DFT to analyze the catalytic cycle and the mode of CO2 activation. nih.gov

Table 1: Application of DFT in Cinchona Alkaloid Catalysis

| Reaction Type | Catalyst System | DFT Investigation Focus | Key Findings | Reference |

| Asymmetric Methanolysis | Cinchona Alkaloids | Transition state modeling | Proposed a three-point interaction model involving a C-H···O oxyanion hole for stabilization. | nih.gov |

| Hydrolytic DKR | Cinchonine-derived PTC | Optimization of tetrahedral intermediate structure | Identified stabilizing π-π interactions between catalyst and substrate. | nih.gov |

| CO2 Cycloaddition | This compound | Proposed for future work | To elucidate the catalytic cycle and CO2 activation mechanism. | nih.gov |

This table is interactive. Click on the headers to sort.

While DFT provides static pictures of a reaction pathway, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the conformational flexibility of the catalyst and its complexes. mdpi.com The catalytic activity of this compound is highly dependent on its three-dimensional shape, as the relative orientation of the quinoline and quinuclidine (B89598) rings creates the specific chiral environment necessary for asymmetric induction. dovepress.com

MD simulations have been used to investigate the full conformational space of cinchonine and its derivatives. scispace.com A key finding from these studies is that protonation of the quinuclidine nitrogen—as is the case in this compound—has a significant impact on the molecule's preferred conformation. Specifically, protonation stabilizes conformers where an intramolecular hydrogen bond can form between the quinuclidine nitrogen (1N) and the hydroxyl group at the C9 position (9O). scispace.com This conformational locking can reduce the number of available low-energy states, potentially pre-organizing the catalyst into a more reactive form for specific transformations.

Table 2: Conformational Analysis of Cinchonine Derivatives via MD Simulations

| Cinchonine Derivative | Key Finding | Implication for Catalysis | Reference |

| Cinchonine (neutral) | Multiple accessible conformations | High flexibility | scispace.com |

| Protonated Cinchonine | Stabilization of conformers with 1N–H∙∙∙9O intramolecular hydrogen bond | Reduced flexibility, potential pre-organization of the catalytic site. | scispace.com |

| Methylated Cinchonine | Reduction of the domain of internal coordinates | Conformational space is restricted compared to the neutral form. | scispace.com |

This table is interactive. Click on the headers to sort.

The enantioselectivity of a catalyzed reaction is determined at the transition state (TS) of the rate-determining step. Computational chemistry provides essential tools to calculate the structures and energies of these fleeting molecular arrangements. By comparing the energies of the transition states leading to the different stereoisomers of the product, the origin of the observed enantioselectivity can be explained.

In cinchona alkaloid catalysis, bifunctional activation is a common mechanistic motif. dovepress.com The basic quinuclidine nitrogen can deprotonate a nucleophile, while the C9-hydroxyl group can act as a hydrogen-bond donor to activate an electrophile. dovepress.com DFT calculations on related systems have elucidated a "three-point interaction" model in the transition state. nih.gov This model involves hydrogen bonding that stabilizes the developing negative charge (oxyanion) on the substrate. nih.gov The precise geometry of this interaction, dictated by the catalyst's conformation, forces the reactants to approach from a specific direction, leading to the preferential formation of one enantiomer. nih.govdovepress.com These models show that non-covalent interactions, such as hydrogen bonds and π-π stacking, between the catalyst and the substrates in the transition state are paramount for achieving high stereocontrol. nih.gov

Experimental Approaches to Reaction Mechanism Elucidation

While computational studies provide theoretical frameworks, experimental data are required to validate these models and provide tangible evidence for proposed mechanisms. Kinetic, spectroscopic, and other analytical techniques are used to probe the reaction as it occurs, identifying key species and quantifying their behavior.

Kinetic studies involve measuring reaction rates under varying conditions to deduce the reaction order with respect to each component (catalyst, substrates) and to understand the influence of parameters like temperature and concentration. This information is fundamental to constructing a rate law that must be consistent with any proposed mechanism.

For the cycloaddition of CO2 to aziridines catalyzed by this compound, kinetic analyses were performed by systematically varying the catalyst loading, aziridine (B145994) concentration, and CO2 pressure. nih.gov The results demonstrated a clear dependence of the reaction rate on the amount of catalyst used, confirming its central role in the reaction turnover. nih.gov Such studies are critical for optimizing reaction conditions and for identifying potential rate-limiting steps in the catalytic cycle. Furthermore, the application of cinchonine derivatives in dynamic kinetic resolutions (DKR) inherently relies on the careful analysis and manipulation of reaction rates to achieve high yields and enantioselectivity. nih.govjst.go.jp

Table 3: Kinetic Parameters Investigated for this compound Catalysis of CO2 Cycloaddition

| Parameter Varied | Observation | Implication | Reference |

| Catalyst Loading | Reaction rate is dependent on the amount of catalyst. | Confirms the catalytic nature of the process. | nih.gov |

| Aziridine Concentration | Reaction progress is dependent on substrate concentration. | Provides data for determining reaction order. | nih.gov |

| CO2 Pressure | Reaction rate is influenced by the pressure of CO2. | Indicates CO2 is involved in or before the rate-determining step. | nih.gov |

This table is interactive. Click on the headers to sort.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying the structures of molecules in solution. nih.gov They can be used to observe the catalyst, substrates, and products, and in favorable cases, to detect the transient intermediates that form during the catalytic cycle.

In a study of the this compound-catalyzed reaction between CO2 and 1-butyl-2-phenylaziridine, ¹H NMR spectroscopy was used to gain insight into the initial steps of the mechanism. unimi.it By monitoring the NMR spectrum upon mixing the catalyst and the aziridine substrate (before the introduction of CO2), significant shifts in the signals corresponding to the aromatic protons of the catalyst's quinoline ring were observed. This provided direct evidence for the formation of an adduct or complex between this compound and the aziridine. unimi.it This observation supports a mechanism where the catalyst first interacts with one of the substrates to form an activated species before the subsequent reaction step occurs. Such spectroscopic "snapshots" are crucial for confirming the presence of proposed intermediates and validating mechanistic hypotheses derived from computational and kinetic studies. nih.govunimi.it

Investigations of Supramolecular Catalytic Assemblies

The catalytic efficacy of cinchonine and its derivatives is often enhanced through the formation of supramolecular assemblies, where the catalyst and substrates organize into well-defined, transient structures. Research indicates that such systems can be considered a unique class of heterogeneous catalytic reactions involving supramolecular catalysis. researchgate.net In the case of the enantioselective hydrogenation of ethyl pyruvate, circular dichroism spectra have provided evidence for the formation of host-guest complexes between cinchonidine (B190817) (a stereoisomer of cinchonine) and the substrate in toluene. researchgate.net

These assemblies are frequently governed by the bifunctional nature of the catalyst. For instance, squaramide-functionalized cinchonine derivatives can simultaneously activate multiple components of a reaction. nih.gov In the atropselective Michael addition of oxindoles to maleimides, the squaramide moiety activates the maleimide (B117702) through hydrogen bonding, while the quinuclidine nitrogen of the cinchonine scaffold activates the oxindole (B195798) via deprotonation. nih.gov This creates a structured supramolecular assembly that tightly controls the stereochemical outcome.

Further extending this concept, researchers have developed polymeric catalysts based on cinchona squaramides. nih.gov By linking multiple cinchonine squaramide units through aromatic diiodides, chiral polymers are formed that act as insoluble or suspended catalysts. nih.gov These polymeric structures represent a deliberate and stable form of supramolecular catalytic assembly, where the proximity and orientation of catalytic sites are fixed within a larger architecture, influencing reactivity and stereoselectivity. nih.gov

Principles of Chiral Induction and Stereoselectivity

The ability of this compound to induce chirality is fundamentally rooted in its rigid and complex three-dimensional structure. The relative orientation of the quinoline and quinuclidine ring systems creates a "chiral pocket" around the catalytically active sites. dovepress.com This pocket sterically dictates the trajectory of approaching substrates, favoring one pathway over another and resulting in the formation of one enantiomer in excess. dovepress.com

A key principle in the application of Cinchona alkaloids is the concept of pseudo-enantiomerism. Cinchonine and its diastereomer, cinchonidine, often provide opposite enantioselectivity in asymmetric reactions. jst.go.jpnih.gov This allows chemists to access either enantiomer of a desired product simply by selecting the appropriate pseudo-enantiomeric catalyst. jst.go.jp

Mechanistic models have been developed to rationalize the observed stereoselectivity. Early models proposed that the catalyst and a ketene (B1206846) form a complex where steric strain is minimized, dictating the face of attack for an incoming electrophile like chloral. princeton.edu More advanced studies on the desymmetrization of meso cyclic anhydrides have led to the construction of detailed transition state models. nih.gov These models show how the catalyst efficiently discriminates between two enantiotopic carbonyl groups, a fundamental challenge in stereoselective synthesis. nih.gov The insights gained from these mechanistic studies have guided the development of novel and more practical catalysts. nih.gov

Role of Specific Functional Groups and Non-Covalent Interactions (e.g., Hydrogen Bonding)

Cinchonine and its derivatives operate as bifunctional catalysts, utilizing distinct functional groups to engage in non-covalent interactions that activate and orient the reactants. dovepress.com The tertiary nitrogen of the quinuclidine ring is basic and typically serves as a Brønsted base, deprotonating a nucleophile to increase its reactivity. dovepress.comfrontiersin.org Simultaneously, the hydroxyl group at the C9 position acts as a crucial hydrogen-bond donor, activating the electrophile. dovepress.comfrontiersin.org

Hydrogen bonding is a paramount interaction in this catalytic system. researchgate.net In reactions involving thiourea (B124793) or squaramide derivatives of cinchonine, the (thio)urea N-H groups form dual hydrogen bonds with the electrophile (e.g., the carbonyl group of a ketoester), while the quinuclidine nitrogen activates the nucleophile. dovepress.commdpi.com This cooperative activation within a single catalyst framework is highly effective. mdpi.com For example, in the aza-Henry reaction, the C6′ hydroxyl group can activate an imine via hydrogen bonding, while the quinuclidine nitrogen deprotonates the nitroalkane. dovepress.com

Systematic structural modifications have demonstrated the critical role of these interactions. Replacing the C9-hydroxyl group with a bulky O-phenyl group can reverse the sense of enantioselection in certain hydrogenations, likely due to repulsive interactions. nih.gov However, introducing a 2-pyridyl group at the same position restores the original enantioselectivity. nih.gov Theoretical calculations suggest this is because the pyridyl nitrogen can act as a hydrogen bond acceptor, forming an attractive interaction with the substrate that overrides the steric bulk, demonstrating the delicate balance of non-covalent forces in determining stereocontrol. nih.gov

| Functional Group | Location | Primary Role | Type of Interaction | Cited Examples of Activated Substrates |

|---|---|---|---|---|

| Quinuclidine Nitrogen | Quinuclidine Ring | Brønsted Base / H-bond Acceptor | Proton Abstraction / Hydrogen Bonding | Nitroalkanes, Thiols, Oxindoles, 1,3-Dicarbonyls nih.govdovepress.com |

| Hydroxyl Group | C9 Position | Brønsted Acid / H-bond Donor | Hydrogen Bonding | Imines, Carbonyls (Isatin, Enones) dovepress.com |

| Quinoline Ring | Aromatic System | Steric Hindrance / π-Interactions | π-π Stacking / van der Waals | General substrate orientation dovepress.comnih.gov |

| (Thio)urea / Squaramide Moiety | C9 Position (Modified) | Dual H-bond Donor | Hydrogen Bonding | Ketoesters, Maleimides nih.govdovepress.commdpi.com |

Conformational Preferences and Their Impact on Stereocontrol

The stereochemical outcome of a cinchonine-catalyzed reaction is not static but is profoundly influenced by the catalyst's conformational flexibility. Cinchona alkaloids can exist in several low-energy conformations, and the equilibrium between them can be shifted by factors such as the solvent. nih.govacs.org The conformation of the catalyst directly impacts the shape and accessibility of the chiral pocket, thereby affecting stereocontrol. dovepress.com

Systematic computational studies have identified several key conformations, often described as open or closed. nih.gov These are defined by the torsion angles along the C9-C4' and C9-C8 bonds, which dictate the relative positioning of the quinoline and quinuclidine moieties. nih.gov

| Torsion Angle | Definition | Conformation Description |

| T1 | C(4a')-C(4')-C(9)-C(8) | Defines the overall backbone shape |

| T2 | C(4')-C(9)-C(8)-N(1) | Orients the quinuclidine ring relative to the C9-linker |

| T3 | H-O(9)-C(9)-C(8) | Defines the orientation of the C9-hydroxyl group |

Data sourced from a systematic study of Cinchona alkaloid conformational spaces. nih.gov

Experimental and theoretical investigations on cinchonidine have shown that in apolar solvents, an "Open" conformer is the most stable. acs.org However, as solvent polarity increases, the stability of "Closed" conformers rises, leading to a mixture of conformers with similar energy levels in polar solvents. acs.org This solvent-dependent conformational behavior is crucial, as mechanistic studies have revealed that a specific "active conformer" is often responsible for the observed high enantioselectivity. nih.gov In the alcoholysis of meso anhydrides, for instance, kinetic and structural studies allowed for the identification of the precise active conformation of the catalyst, leading to a transition state model that successfully rationalizes the efficient discrimination between the enantiotopic carbonyl groups. nih.gov

Advanced Studies in Chiral Recognition and Resolution

Fundamental Mechanisms of Chiral Recognition by Cinchonine (B1669041) Hydrochloride

The ability of Cinchonine hydrochloride to distinguish between enantiomers, a process known as chiral recognition, is not based on a single interaction but rather a combination of non-covalent forces that create a diastereomeric complex with a significant energy difference between the two enantiomers of a racemic compound. The protonated quinuclidine (B89598) nitrogen in the hydrochloride salt plays a pivotal role, especially in the resolution of chiral acids, by establishing a primary ionic interaction. nih.gov This electrostatic attraction serves as an anchor, positioning the chiral analyte relative to the cinchonine molecule.

Beyond the initial ionic bond, effective chiral recognition relies on a multi-point interaction model. This typically involves a combination of the following:

Hydrogen Bonding: The hydroxyl group at the C-9 position of cinchonine is a crucial hydrogen bond donor. This group can interact with hydrogen bond acceptors (like carbonyl groups) on the analyte. The specific spatial arrangement of this hydroxyl group relative to the rest of the alkaloid scaffold is critical for stereoselective recognition. nih.govcore.ac.uk

π-π Stacking: The quinoline (B57606) ring of cinchonine provides a large, electron-rich aromatic system capable of engaging in π-π stacking interactions with aromatic moieties on the analyte molecule. nih.govcore.ac.uk For a stable complex to form, the interacting rings must be nearly parallel, with a centroid distance in the ideal range for aromatic interactions. core.ac.uk

Steric Hindrance: The rigid, three-dimensional structure of the cinchonine molecule creates significant steric constraints. One enantiomer of a racemic analyte will fit more favorably into the chiral pocket of the cinchonine molecule, while the other will experience destabilizing steric clashes, preventing a low-energy association. wiley-vch.de

A spatial arrangement that allows for the simultaneous occurrence of these primary ionic, hydrogen bonding, and π-π interactions is considered essential for achieving high levels of enantioselectivity. nih.gov The combination of these forces locks the analyte into a specific orientation, allowing the chiral centers of the this compound to effectively "read" the stereochemistry of the guest molecule.

Table 1: Key Interactions in Chiral Recognition by this compound

| Interaction Type | Cinchonine Moiety Involved | Analyte Moiety Involved (Example) | Role in Recognition |

|---|---|---|---|

| Ionic Interaction | Protonated Quinuclidine Nitrogen (N-1) | Carboxylate group (-COO⁻) | Primary binding force, anchors the analyte. |

| Hydrogen Bonding | C-9 Hydroxyl Group (-OH) | Carbonyl, hydroxyl, or amino groups | Secondary interaction, adds stability and stereospecificity. |

| π-π Stacking | Quinoline Ring | Aromatic rings (e.g., phenyl group) | Stabilizes the complex through aromatic interactions. |

| Steric Repulsion | Entire 3D Alkaloid Scaffold | Bulky substituents on the analyte | Prevents one enantiomer from binding as effectively as the other. |

Applications in Pfeiffer Effect Studies for Absolute Configuration Assignment

This compound serves as a chiral environment substance in studies of the Pfeiffer effect, a phenomenon observed when a racemic mixture of a labile chiral coordination complex undergoes a shift in its enantiomeric equilibrium upon the addition of a chiral compound. This effect can be used to assign the absolute configuration of the coordination complex. scispace.com

The process involves dissolving the racemic complex (e.g., D,L-[Co(o-phen)₃]²⁺) in a solution containing an excess of an enantiomerically pure substance, such as dextro-cinchonine hydrochloride. The chiral environment substance interacts differently with the two enantiomers of the complex, leading to the enrichment of one over the other. This enrichment is detected by a change in the optical rotation of the solution. scispace.com

It has been postulated that the complex "senses" the absolute configuration of the environment substance, shifting its equilibrium accordingly. For example, studies have shown that dextro-cinchonine hydrochloride, L-(−)-malic acid, and L-(−)-tartaric acid all cause an enrichment of the same enantiomer of the D,L-[Co(o-phen)₃]²⁺ complex. scispace.com This suggests that the complex is responding to a common stereochemical feature in these diverse chiral molecules. By correlating the sign of the induced rotation with the known absolute configuration of the environment substance, the absolute configuration of the enriched complex enantiomer can be deduced. scispace.com It is important to note that there is no simple relationship between the sign of rotation of the chiral environment substance itself and the sign of the complex enantiomer that is enriched. scispace.com

Table 2: Example of Pfeiffer Effect Data for D,L-[Co(o-phen)₃]²⁺

| Chiral Environment Substance | Absolute Configuration of Environment Substance | Enriched Enantiomer of Complex | Inferred Absolute Configuration of Enriched Enantiomer |

|---|---|---|---|

| Dextro-Cinchonine Hydrochloride | (8S,9R) | Levorotatory | Λ (Lambda) |

| L-(−)-Malic Acid | S | Levorotatory | Λ (Lambda) |

| L-(−)-Tartaric Acid | S,S | Levorotatory | Λ (Lambda) |

| D-(+)-Malic Acid | R | Dextrorotatory | Δ (Delta) |

Data based on findings described in scientific literature. scispace.com

Conformational Landscape Analysis of Cinchonine and Related Stereoisomers

The efficacy of this compound in chiral recognition is deeply rooted in its complex conformational landscape. The molecule is not static; rather, it exists as an equilibrium of several low-energy conformers in solution. unige.chacs.org The structure consists of a rigid quinoline ring and a bicyclic quinuclidine ring, connected by a C-C bond that allows for rotational flexibility. semanticscholar.org

The conformational space of Cinchona alkaloids is often described by key torsion angles, primarily T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)), which define the relative orientation of the quinoline and quinuclidine moieties. nih.govresearchgate.net This leads to several distinct conformational families, often categorized as "open" or "closed". unige.chnih.gov In "closed" conformations, the quinuclidine nitrogen and the quinoline ring are in proximity, whereas in "open" conformations, they are further apart.

Protonation of the quinuclidine nitrogen, as in this compound, has a significant impact on this landscape. It stabilizes conformers that can form an intramolecular hydrogen bond between the protonated nitrogen (N-1-H⁺) and the C-9 oxygen (O-9), favoring certain "closed" arrangements. semanticscholar.org The relative population of these conformers can also be influenced by the solvent, with polar solvents tending to stabilize the closed conformers more than apolar solvents. unige.chacs.org

Cinchonine and its pseudo-enantiomer, cinchonidine (B190817), differ in configuration at the C-8 and C-9 atoms. semanticscholar.orgphytojournal.com While they are diastereomers, they often behave as functional enantiomers in asymmetric catalysis. semanticscholar.org However, their conformational spaces are not mirror images. Full conformational analysis reveals differences in the probability distributions of their conformers, which provides crucial insight into their differing abilities to induce chirality. semanticscholar.org

Table 3: Dominant Conformational Families of Cinchonine/Cinchonidine

| Conformational Family | Torsion Angle T(1) Range (approx.) | Torsion Angle T(2) Range (approx.) | Key Feature | Stabilized by |

|---|---|---|---|---|

| Anti-Closed | ~180° | ~-60° | The quinuclidine nitrogen is oriented towards the quinoline ring. | Protonation (intramolecular H-bond), Polar solvents. unige.chsemanticscholar.org |

| Anti-Open | ~180° | ~180° | The quinuclidine nitrogen is oriented away from the quinoline ring. | Apolar solvents. unige.ch |

| Syn-Closed | ~0° | ~60° | Different orientation of the quinoline ring relative to the C9-C8 bond. | Generally higher in energy. |

| Syn-Open | ~0° | ~-180° | Generally higher in energy. | Generally higher in energy. |

Conformational families based on systematic studies of Cinchona alkaloids. nih.govresearchgate.net

Chiral Resolution Techniques Employing this compound

This compound is a classical and widely used chiral resolving agent, particularly for the separation of racemic acids. sigmaaldrich.combuchler-gmbh.com The primary technique employed is diastereomeric salt crystallization, a method first pioneered by Louis Pasteur. wiley-vch.dewikipedia.org

The process involves reacting the racemic acid with one enantiomer of a chiral base, in this case, (+)-cinchonine hydrochloride. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

(R)-Acid + (+)-Cinchonine·HCl → [(R)-Acidate⁻][(+)-Cinchonine-H⁺]·Cl⁻ (S)-Acid + (+)-Cinchonine·HCl → [(S)-Acidate⁻][(+)-Cinchonine-H⁺]·Cl⁻

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. wikipedia.org By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then separated by filtration. Finally, the resolved acid enantiomer is recovered from the diastereomeric salt by treatment with a strong acid to protonate the acidate and regenerate the this compound. wikipedia.org

This method has been successfully applied to a vast array of chiral carboxylic acids. core.ac.ukwiley-vch.de The success of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts, which can be optimized by screening various solvents.

Table 4: Examples of Racemic Compounds Resolved Using Cinchona Alkaloids

| Racemic Compound Class | Specific Example | Cinchona Alkaloid Used | Resolution Principle |

|---|---|---|---|

| Carboxylic Acids | Malic Acid | (+)-Cinchonine | Diastereomeric Salt Crystallization core.ac.uk |

| Tartaric Acid Derivatives | O,O'-Dibenzoyl-tartaric acid | (+)-Cinchonine | Diastereomeric Salt Crystallization core.ac.uk |